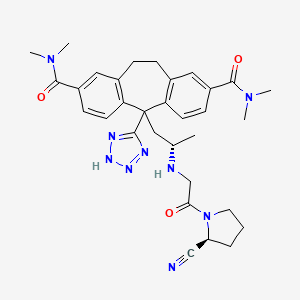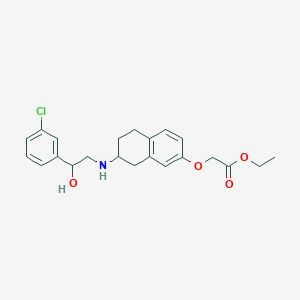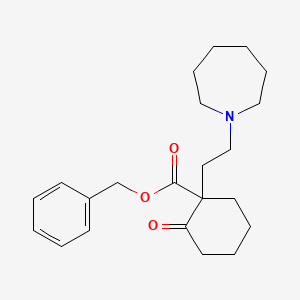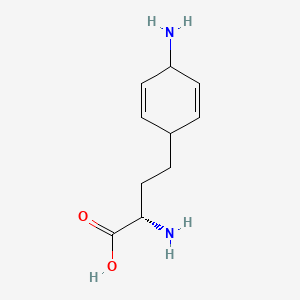
4-アミノサリチル酸
概要
説明
アミノサリチル酸、別名パラアミノサリチル酸は、化学式C₇H₇NO₃を持つ有機化合物です。サリチル酸の誘導体であり、主に結核の治療における抗マイコバクテリア剤として使用されます。 アミノサリチル酸は1944年に初めて導入され、それ以来、特に他の治療法に抵抗性のある結核の管理において重要な役割を果たしてきました .
作用機序
アミノサリチル酸は、主に細菌における葉酸合成の阻害を通じて作用します。それは、酵素プテリジンシンターゼへの結合に関し、パラアミノ安息香酸と競合し、その結果、葉酸の合成を阻害します。 この阻害により、細菌は必須のヌクレオチドを合成することができなくなり、静菌効果をもたらします . さらに、アミノサリチル酸は、イソニアジドなどの他の抗結核薬に対する細菌の耐性の発生を阻害することが示されています .
科学的研究の応用
Aminosalicylic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its effects on bacterial growth and resistance mechanisms.
Medicine: Primarily used in the treatment of tuberculosis. .
Industry: Used in the production of dyes and other chemical intermediates.
生化学分析
Biochemical Properties
4-Aminosalicylic acid plays a crucial role in biochemical reactions, particularly in inhibiting the synthesis of folic acid in bacteria. It interacts with enzymes such as dihydropteroate synthase (DHPS) and dihydrofolate synthase (DHFS), leading to the formation of hydroxyl dihydrofolate antimetabolites. These antimetabolites compete with dihydrofolate at the binding site of dihydrofolate reductase (DHFR), thereby inhibiting the folic acid synthesis pathway .
Cellular Effects
4-Aminosalicylic acid affects various types of cells and cellular processes. It is bacteriostatic against Mycobacterium tuberculosis, meaning it prevents the bacteria from multiplying without destroying them. This compound inhibits the onset of bacterial resistance to other antibiotics such as streptomycin and isoniazid. Additionally, 4-Aminosalicylic acid influences cell signaling pathways and gene expression by interfering with folic acid synthesis, which is essential for DNA and RNA synthesis .
Molecular Mechanism
At the molecular level, 4-Aminosalicylic acid exerts its effects by binding to pteridine synthetase with greater affinity than para-aminobenzoic acid. This binding inhibits the synthesis of folic acid, which is crucial for bacterial growth and multiplication. The compound also acts as a competitive antagonist with para-aminobenzoic acid, disrupting folic acid synthesis in sensitive organisms .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Aminosalicylic acid change over time. The compound is relatively stable but can degrade under certain conditions. Long-term studies have shown that it can cause liver inflammation and allergic reactions in some cases. The stability and degradation of 4-Aminosalicylic acid are critical factors in its effectiveness and safety in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 4-Aminosalicylic acid vary with different dosages in animal models. At therapeutic doses, it effectively treats tuberculosis without causing significant adverse effects. At high doses, it can lead to toxicity, including liver inflammation and gastrointestinal disturbances. The threshold effects observed in these studies highlight the importance of dosage regulation to avoid toxic or adverse effects .
Metabolic Pathways
4-Aminosalicylic acid is involved in metabolic pathways related to folic acid synthesis. It is metabolized in the liver, primarily through acetylation, and excreted via the kidneys. The compound interacts with enzymes such as dihydropteroate synthase and dihydrofolate synthase, affecting metabolic flux and metabolite levels. These interactions are crucial for its antibacterial activity .
Transport and Distribution
Within cells and tissues, 4-Aminosalicylic acid is transported and distributed through various mechanisms. It binds to plasma proteins and is distributed throughout the body, including the liver and kidneys. The compound’s transport and distribution are influenced by its interactions with transporters and binding proteins, which affect its localization and accumulation in specific tissues .
Subcellular Localization
4-Aminosalicylic acid’s subcellular localization is primarily within the cytoplasm, where it exerts its antibacterial effects. The compound’s activity is influenced by its ability to target specific compartments or organelles within the cell. Post-translational modifications and targeting signals play a role in directing 4-Aminosalicylic acid to its site of action, ensuring its effectiveness in inhibiting folic acid synthesis .
準備方法
合成経路および反応条件
アミノサリチル酸は、いくつかの方法で合成できます。 一般的な方法の1つは、サリチル酸をニトロ化して5-ニトロサリチル酸を生成し、次にパラジウム炭素(Pd/C)などの触媒を水素化条件下で使用してアミノサリチル酸に還元する方法です . 別の方法は、パラアセトアミノフェノールと二酸化炭素を、高温高圧下で塩基性化合物および触媒の存在下で気相触媒カルボキシル化することです .
工業生産方法
工業環境では、アミノサリチル酸の製造は、しばしば5-ニトロサリチル酸の触媒水素化を伴います。この方法は、収率が高く、位置選択性が高く、環境安全性が高いことから好まれています。 このプロセスは、通常、溶媒と触媒を使用し、反応条件を慎重に制御して、高純度と高収率を確保します .
化学反応の分析
反応の種類
アミノサリチル酸は、次のようなさまざまな化学反応を起こします。
酸化: アミノサリチル酸は、対応するキノンを形成するように酸化することができます。
還元: 5-ニトロサリチル酸のニトロ基は、アミノ基に還元されてアミノサリチル酸を形成することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: パラジウム炭素(Pd/C)や水素ガスなどの触媒が一般的に使用されます。
主な製品
酸化: キノンおよびその他の酸化された誘導体。
還元: ニトロサリチル酸からのアミノサリチル酸。
置換: アミノサリチル酸のハロゲン化誘導体.
科学研究への応用
アミノサリチル酸は、科学研究において幅広い用途があります。
化学: さまざまな有機化合物の合成における前駆体として使用されます。
生物学: 細菌の増殖と耐性機構への影響について研究されています。
類似化合物との比較
アミノサリチル酸は、アミノサリチレートと呼ばれる化合物のクラスに属します。類似の化合物には以下が含まれます。
独自性
アミノサリチル酸は、抗マイコバクテリア剤と抗炎症化合物の両方の役割を果たすという点で独特です。 細菌における葉酸合成を阻害する能力は、特に結核菌に対して効果的であり、その抗炎症作用は炎症性腸疾患の治療に有益です .
特性
IUPAC Name |
4-amino-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,9H,8H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUBBRNOQWQTFEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
133-09-5 (mono-potassium salt), 133-10-8 (mono-hydrochloride salt), 133-15-3 (calcium (2:1) salt), 6018-19-5 (mono-hydrochloride salt, di-hydrate) | |
| Record name | Aminosalicylic Acid [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000065496 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2022591 | |
| Record name | p-Aminosalicylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White or nearly white solid; Affected by light and air; [Hawley] Beige powder; [MSDSonline], Solid | |
| Record name | p-Aminosalicylic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3496 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Aminosalicylic Acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014378 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>23 [ug/mL] (The mean of the results at pH 7.4), 1 G SOL IN ABOUT 7 ML WATER; SLIGHTLY SOL IN ALC /CALCIUM SALT/, PH OF 1% SOLN: ABOUT 7; FREELY SOL IN WATER /POTASSIUM SALT/, For more Solubility (Complete) data for P-AMINOSALICYLIC ACID (7 total), please visit the HSDB record page., SOL IN DILUTE NITRIC ACID & DILUTE SODIUM HYDROXIDE, Virtually insoluble in benzene, choroform, or carbon tetrachloride, 1 G SOL IN ABOUT 500 ML WATER, IN 21 ML ALC; SLIGHTLY SOL IN ETHER; PRACTICALLY INSOL IN BENZENE, In water= 1.69X10+3 mg/l at 23 °C, Soluble in acetone, 1.18e+01 g/L | |
| Record name | SID855553 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Aminosalicylic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00233 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | P-AMINOSALICYLIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3203 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Aminosalicylic Acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014378 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
0.000004 [mmHg] | |
| Record name | p-Aminosalicylic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3496 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Mechanism of Action |
There are two mechanisms responsible for aminosalicylic acid's bacteriostatic action against Mycobacterium tuberculosis. Firstly, aminosalicylic acid inhibits folic acid synthesis (without potentiation with antifolic compounds). The binding of para-aminobenzoic acid to pteridine synthetase acts as the first step in folic acid synthesis. Aminosalicylic acid binds pteridine synthetase with greater affinity than para-aminobenzoic acid, effectively inhibiting the synthesis of folic acid. As bacteria are unable to use external sources of folic acid, cell growth and multiplication slows. Secondly, aminosalicylic acid may inhibit the synthesis of the cell wall component, mycobactin, thus reducing iron uptake by M. tuberculosis., The antimicrobial activity of aminosalicylic acid is highly specific, and microorganisms other than Mycobacterium tuberculosis are unaffected. Most nontuberculous mycobacteria are not inhibited by the drug., Aminosalicyclic acid is a structural analog of paraaminobenzoic acid, and its mechanism of action appears to be very similar to that of the sulfonamides. Since the sulfonamides are ineffective against Mycobacterium tuberculosis, and aminosalicyclic is inactive against sulfonamide susceptible bacteria, it is probable that the enzymes responsible for folate biosynthesis in various microorganisms may be quite exacting in their capacity to distinguish various analogs from the true metabolite. | |
| Record name | Aminosalicylic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00233 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | P-AMINOSALICYLIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3203 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
MINUTE CRYSTALS FROM ALC, WHITE, OR NEARLY WHITE, BULKY POWDER, NEEDLES, PLATES FROM ALC-ETHER, A reddish-brown crystalline powder is obtained on recrystallization from ethanol-ether. | |
CAS No. |
65-49-6 | |
| Record name | 4-Aminosalicylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65-49-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aminosalicylic Acid [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000065496 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aminosalicylic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00233 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-Aminosalicylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2083 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 4-amino-2-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | p-Aminosalicylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-aminosalicylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.557 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMINOSALICYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B2658E0N2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | P-AMINOSALICYLIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3203 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Aminosalicylic Acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014378 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
150-151 °C, with effervescence, NEEDLES FROM ALC; MP: 115 °C /ETHYL ESTER/, 150.5 °C | |
| Record name | Aminosalicylic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00233 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | P-AMINOSALICYLIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3203 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Aminosalicylic Acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014378 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![{2-[6-(2-Acetylamino-benzothiazol-4-yloxy)-pyrimidin-4-yl]-5-trifluoromethyl-phenyl}carbamic acid tert-butyl ester](/img/structure/B1667043.png)







